molecular formula C22H18FN3O B11458783 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11458783
M. Wt: 359.4 g/mol
InChI Key: CCPUPBBFHXWAMY-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, the indole ring is formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds with the quinazolinone core structure.

    Indole Derivatives: Compounds containing the indole ring system.

    Fluorophenyl Compounds: Molecules with fluorophenyl groups.

Uniqueness

2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H18FN3O

Molecular Weight

359.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H18FN3O/c23-17-7-5-14(6-8-17)16-11-19-18(21(27)12-16)13-24-22(25-19)26-10-9-15-3-1-2-4-20(15)26/h1-8,13,16H,9-12H2

InChI Key

CCPUPBBFHXWAMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F

Origin of Product

United States

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